

Excitation and emission spectra of Fluorescent NIR 885

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In-Depth Technical Guide: Fluorescent NIR 885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent near-infrared (NIR) dye, **Fluorescent NIR 885**. It includes key spectral properties, detailed experimental protocols for its use in fluorescence spectroscopy and in vivo imaging, and a relevant signaling pathway where such a probe could be applied.

Core Concepts of Fluorescent NIR 885

Fluorescent NIR 885 is a cyanine-based dye that absorbs and emits light in the near-infrared spectrum.[1] Dyes in this spectral region are particularly advantageous for biological imaging due to the minimal autofluorescence of tissues and deeper light penetration compared to the visible spectrum.[2] These characteristics make NIR dyes like **Fluorescent NIR 885** ideal for sensitive in vivo imaging applications.

Spectral Properties

The defining characteristics of a fluorescent dye are its excitation and emission spectra. For **Fluorescent NIR 885**, these are centered in the NIR-I window.



Property	Value	Reference
Excitation Maximum (λex)	810 nm	[1]
Emission Maximum (λem)	885 nm	[1]
Dye Class	Cyanine	[1]
Quantum Yield (Φ)	Not specified in publicly available data. For many heptamethine cyanine dyes, quantum yields are moderate. [3]	
Molar Extinction Coefficient (ε)	Not specified in publicly available data. Cyanine dyes are known for their high molar absorptivities, often in the range of 150,000 to 300,000 M ⁻¹ cm ⁻¹ .[3]	

Experimental Protocols Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission spectrum of **Fluorescent NIR 885**.

Objective: To determine the fluorescence emission spectrum and peak emission wavelength of **Fluorescent NIR 885** in a given solvent.

Materials:

Fluorescent NIR 885

- Spectroscopic grade solvent (e.g., DMSO, ethanol)
- Spectrofluorometer with a detector sensitive to the NIR range (e.g., equipped with an InGaAs detector)



- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Solvent Selection: Choose a solvent in which Fluorescent NIR 885 is soluble and stable.
 Cyanine dyes are often dissolved in organic solvents like DMSO or ethanol.[3]
- Stock Solution Preparation: Prepare a concentrated stock solution of **Fluorescent NIR 885** (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photobleaching.
- Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the excitation maximum (810 nm) to minimize inner filter effects.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp and detectors to warm up for the recommended time.
 - Set the excitation wavelength to 810 nm.
 - Set the emission scan range to, for example, 820 nm to 950 nm.
 - Set the excitation and emission slit widths. A starting point of 5 nm for both is common for NIR dyes.[4]
 - Adjust the detector voltage (for PMT detectors) to ensure the signal is within the linear range and does not saturate the detector.
- Blank Measurement: Fill a quartz cuvette with the solvent alone and record a blank spectrum. This will be subtracted from the sample spectrum to remove solvent-related signals, such as Raman scattering.
- Sample Measurement:
 - Rinse the cuvette with the working solution of Fluorescent NIR 885 and then fill it.



- Place the cuvette in the sample holder of the spectrofluorometer.
- Acquire the emission spectrum.
- Data Processing:
 - Subtract the blank spectrum from the sample spectrum.
 - Identify the wavelength of maximum fluorescence intensity.

In Vivo Imaging of Tumor Xenografts

This protocol provides a general framework for using a NIR dye like **Fluorescent NIR 885**, conjugated to a targeting moiety (e.g., an antibody against EGFR), for in vivo imaging of tumors in a small animal model.

Objective: To visualize tumor localization in a mouse model using a targeted NIR fluorescent probe.

Materials:

- Fluorescent NIR 885 conjugated to a targeting antibody (e.g., anti-EGFR)
- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of EGFR-positive cancer cells)
- In vivo imaging system equipped for NIR fluorescence detection
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection

Procedure:

- Probe Preparation: Reconstitute the lyophilized NIR dye-antibody conjugate in sterile saline to the desired concentration for injection.
- · Animal Preparation:



- Anesthetize the mouse using isoflurane.
- If the mouse is not hairless, remove the fur from the area to be imaged to reduce light scattering.
- Probe Administration: Inject the fluorescent probe intravenously (e.g., via the tail vein). The
 optimal dose will need to be determined empirically.

· Imaging:

- Place the anesthetized mouse in the imaging chamber. The chamber should be heated to maintain the animal's body temperature.
- Set the imaging system parameters for the specific dye (Excitation: ~810 nm, Emission filter: ~880-900 nm).
- Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

• Image Analysis:

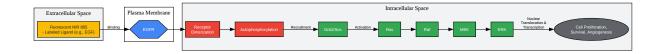
- Use the imaging system's software to analyze the fluorescence intensity in the tumor region compared to background tissues (e.g., muscle) to determine the signal-tobackground ratio.
- Ex Vivo Validation (Optional):
 - After the final in vivo imaging session, euthanize the mouse.
 - Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
 - Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.

Signaling Pathway and Experimental Workflow Visualization



Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

NIR fluorescent probes are frequently used to visualize and quantify the expression of cell surface receptors on cancer cells. A common target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer and plays a key role in tumor growth and proliferation. A fluorescently labeled ligand or antibody that binds to EGFR can be used to image tumors expressing this receptor. The following diagram illustrates a simplified EGFR signaling cascade that is often studied using such targeted probes.



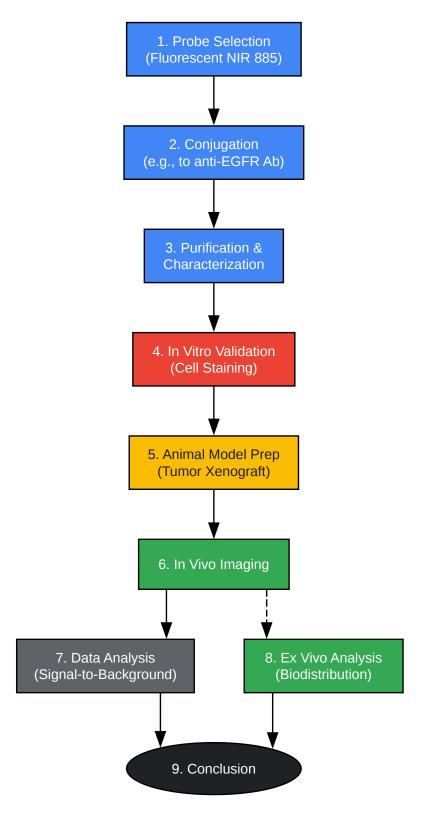
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Caption: Simplified EGFR signaling cascade initiated by ligand binding.

Experimental Workflow for Targeted NIR Imaging

The following diagram outlines a typical workflow for a research project involving the use of a targeted NIR fluorescent probe for cancer cell imaging. This workflow covers the key stages from probe selection and preparation to in vivo imaging and data analysis.





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Caption: Experimental workflow for targeted NIR fluorescence imaging.



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